
1-Chloro-8-piperidin-1-ylanthracene-9,10-dione
Overview
Description
1-Chloro-8-piperidin-1-ylanthracene-9,10-dione is a synthetic organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The unique structure of this compound, which includes a piperidine ring and a chloro substituent, imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-8-piperidin-1-ylanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione, a commercially available compound.
Chlorination: The anthracene-9,10-dione undergoes chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 1-position.
Piperidinylation: The chlorinated intermediate is then reacted with piperidine under basic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-8-piperidin-1-ylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chloro group under basic or acidic conditions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
1-Chloro-8-piperidin-1-ylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-8-piperidin-1-ylanthracene-9,10-dione involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress and damage cellular components. The piperidine moiety enhances its binding affinity to specific molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
Anthracene-9,10-dione: The parent compound, lacking the chloro and piperidine substituents.
1-Chloroanthracene-9,10-dione: Similar structure but without the piperidine ring.
8-Piperidin-1-ylanthracene-9,10-dione: Similar structure but without the chloro substituent.
Uniqueness: 1-Chloro-8-piperidin-1-ylanthracene-9,10-dione is unique due to the presence of both the chloro and piperidine substituents. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-chloro-8-piperidin-1-ylanthracene-9,10-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-14-8-4-6-12-16(14)19(23)17-13(18(12)22)7-5-9-15(17)21-10-2-1-3-11-21/h4-9H,1-3,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRHGLNERFXOKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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